4-(allyloxy)-3-ethoxy-N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylbenzamide
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Overview
Description
4-(allyloxy)-3-ethoxy-N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylbenzamide is a compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Mechanism of Action
The mechanism of action of 4-(allyloxy)-3-ethoxy-N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylbenzamide is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes and proteins that are involved in cellular signaling pathways. Additionally, this compound may induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
Studies have shown that 4-(allyloxy)-3-ethoxy-N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylbenzamide can induce various biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes and proteins, leading to the inhibition of tumor growth. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4-(allyloxy)-3-ethoxy-N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylbenzamide in lab experiments is its potential as a therapeutic agent for various diseases. Additionally, this compound has shown promising results in inhibiting tumor growth, making it a potential candidate for cancer treatment. However, one of the limitations of using this compound is its limited availability and high cost.
Future Directions
There are several future directions for research on 4-(allyloxy)-3-ethoxy-N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylbenzamide. One area of research is to further investigate the mechanism of action of this compound and its potential therapeutic applications. Additionally, studies can be conducted to optimize the synthesis method of this compound to make it more cost-effective and readily available for research purposes. Furthermore, research can be conducted to investigate the potential side effects and toxicity of this compound in vivo. Finally, this compound can be used as a starting point for the development of new compounds with improved therapeutic properties.
In conclusion, 4-(allyloxy)-3-ethoxy-N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylbenzamide is a compound with potential applications in various areas of scientific research. While more research is needed to fully understand its mechanism of action and therapeutic potential, this compound shows promise as a potential therapeutic agent for cancer and neurodegenerative diseases.
Synthesis Methods
The synthesis of 4-(allyloxy)-3-ethoxy-N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylbenzamide involves the reaction of 4-hydroxybenzaldehyde with allyl bromide and potassium carbonate in dimethyl sulfoxide (DMSO) to obtain 4-allyloxybenzaldehyde. The resulting compound is then reacted with ethylbromoacetate in the presence of potassium carbonate and DMSO to obtain 4-(allyloxy)-3-ethoxybenzaldehyde. The final compound is synthesized by reacting 4-(allyloxy)-3-ethoxybenzaldehyde with 5-ethyl-1,2,4-oxadiazole-3-methanol and N-methylmorpholine in acetonitrile.
Scientific Research Applications
4-(allyloxy)-3-ethoxy-N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylbenzamide has shown potential applications in various areas of scientific research. One of the primary areas of research is in the field of cancer treatment. Studies have shown that this compound has anti-tumor activity and can inhibit the growth of cancer cells. Additionally, this compound has shown potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
3-ethoxy-N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-4-prop-2-enoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-5-10-24-14-9-8-13(11-15(14)23-7-3)18(22)21(4)12-16-19-17(6-2)25-20-16/h5,8-9,11H,1,6-7,10,12H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HULHOGPWUKXQCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)CN(C)C(=O)C2=CC(=C(C=C2)OCC=C)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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